molecular formula C25H28FN3O3 B3408936 4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide CAS No. 887220-65-7

4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide

Cat. No.: B3408936
CAS No.: 887220-65-7
M. Wt: 437.5 g/mol
InChI Key: GGAACVYUGYEVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide is a benzamide derivative featuring a piperazine ring substituted with a 2-fluorophenyl group and a furan-2-yl ethyl side chain. The benzamide core is modified with an ethoxy group at the 4-position, which enhances lipophilicity and may influence metabolic stability. The 2-fluorophenyl substituent introduces steric and electronic effects that can modulate receptor binding affinity, while the furan ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

4-ethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O3/c1-2-31-20-11-9-19(10-12-20)25(30)27-18-23(24-8-5-17-32-24)29-15-13-28(14-16-29)22-7-4-3-6-21(22)26/h3-12,17,23H,2,13-16,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAACVYUGYEVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of 2-fluoroaniline with ethylene glycol to form 2-(2-fluorophenyl)piperazine.

    Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction between a furan-2-yl boronic acid and a suitable halogenated precursor.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 4-ethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Compound Name Core Structure Piperazine Substituent Benzamide Substituent Melting Point (°C) Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide () Benzamide 2-Methoxyphenyl 4-Fluoro Not reported ~387.4 Methoxy (electron-donating) vs. ethoxy; 4-fluoro vs. 4-ethoxy
N-cyclopropyl-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide () Ethanediamide 2-Fluorophenyl Cyclopropyl Not reported ~428.5 Ethanediamide vs. benzamide; cyclopropyl vs. ethoxy
4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D10, ) Quinoline-carbonyl 2-Fluorophenyl Hydroxy Not reported ~543.5 Quinoline core vs. benzamide; hydroxy vs. ethoxy
N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d, ) Pyridin-2-yl acetamide 3-Methoxybenzoyl Acetamide 207–209 458.5 Pyridine-acetamide core vs. benzamide; 3-methoxy vs. 4-ethoxy

Substituent Effects on Pharmacological Properties

Piperazine Substituents: The 2-fluorophenyl group in the target compound (vs. Methoxy or trifluoromethyl groups (e.g., 8b in ) increase electron-withdrawing properties, which may improve metabolic stability but reduce solubility compared to the ethoxy group in the target compound .

Benzamide Modifications :

  • Hydroxybenzamide derivatives (e.g., D10 in ) exhibit higher polarity, likely reducing blood-brain barrier permeability compared to the ethoxy-substituted target compound .
  • Ethanediamide derivatives () introduce hydrogen-bonding capabilities, which may enhance target engagement but alter pharmacokinetic profiles .

Quinoline-based compounds (e.g., D10 in ) exhibit extended planar structures, possibly enhancing intercalation with DNA or proteins, unlike the benzamide core .

Pharmacological Implications

  • Receptor Selectivity : The 2-fluorophenyl-piperazine moiety is associated with dopamine D2/D3 receptor affinity, while methoxy-substituted analogues () may favor serotonin receptors .
  • Metabolic Stability : Ethoxy substitution on benzamide may reduce oxidative metabolism compared to methyl or hydroxy groups, as seen in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.